molecular formula C6H5Br2Cl2N B13012026 4-(Bromomethyl)-2,6-dichloropyridine hydrobromide

4-(Bromomethyl)-2,6-dichloropyridine hydrobromide

Cat. No.: B13012026
M. Wt: 321.82 g/mol
InChI Key: YDHXOZIHJMBEOY-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,6-dichloropyridine hydrobromide is a chemical compound with the molecular formula C6H4Br2Cl2N It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,6-dichloropyridine hydrobromide typically involves the bromination of 2,6-dichloropyridine. One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free radical mechanism, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods

For large-scale industrial production, the process can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,6-dichloropyridine hydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

4-(Bromomethyl)-2,6-dichloropyridine hydrobromide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,6-dichloropyridine hydrobromide involves its interaction with nucleophiles, leading to the formation of various substituted products. The bromomethyl group is highly reactive, making it a useful intermediate in organic synthesis. The compound can also act as an alkylating agent, modifying biological molecules such as DNA and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-2,6-dichloropyridine hydrobromide is unique due to the presence of both bromomethyl and dichloro substituents on the pyridine ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C6H5Br2Cl2N

Molecular Weight

321.82 g/mol

IUPAC Name

4-(bromomethyl)-2,6-dichloropyridine;hydrobromide

InChI

InChI=1S/C6H4BrCl2N.BrH/c7-3-4-1-5(8)10-6(9)2-4;/h1-2H,3H2;1H

InChI Key

YDHXOZIHJMBEOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)CBr.Br

Origin of Product

United States

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